An In-depth Technical Guide on the Physicochemical Properties of N-Ethyl-N-(3-ethylphenyl)thiourea
An In-depth Technical Guide on the Physicochemical Properties of N-Ethyl-N-(3-ethylphenyl)thiourea
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Ethyl-N-(3-ethylphenyl)thiourea, a disubstituted thiourea derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact compound is not extensively available in public literature, this document synthesizes information from analogous N,N'-disubstituted thioureas, predictive models, and established analytical methodologies to offer a robust scientific profile. We will explore its chemical structure, predictable properties such as lipophilicity (logP) and acidity (pKa), and detail authoritative, field-proven protocols for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, step-by-step experimental workflows to facilitate further investigation and application of this compound.
Introduction: The Significance of N,N'-Disubstituted Thioureas
N,N'-disubstituted thioureas represent a critical class of organic compounds, distinguished by the (R1R2N)(R3R4N)C=S functional group.[1] Their importance is underscored by a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] In medicinal chemistry, the thiourea moiety acts as a versatile pharmacophore capable of forming key hydrogen bonds with biological targets, making these compounds promising candidates for drug discovery.[3][4] They are implicated in the inhibition of enzymes like urease and nitric oxide synthase, and some derivatives have shown potential in cancer immunotherapy and as antiviral agents.[5][6][7][8]
Beyond their therapeutic potential, these compounds are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, further expanding their utility in organic chemistry.[1] Given the growing interest in this class, a thorough understanding of the physicochemical properties of specific derivatives like N-Ethyl-N-(3-ethylphenyl)thiourea is paramount for predicting their behavior in biological systems and for designing novel applications.
Chemical Identity and Predicted Physicochemical Properties
A foundational step in characterizing any compound is to establish its chemical identity and predict its core physicochemical parameters. These computational predictions offer valuable initial insights and guide subsequent experimental design.
-
IUPAC Name: 1-Ethyl-3-(3-ethylphenyl)thiourea
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Molecular Formula: C11H16N2S
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Molecular Weight: 208.33 g/mol
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SMILES: CCNC(=S)Nc1cccc(c1)CC
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InChI Key: (Predicted) A unique identifier will be generated upon synthesis and database submission.
Table 1: Predicted Physicochemical Properties of N-Ethyl-N-(3-ethylphenyl)thiourea
| Property | Predicted Value | Significance in Drug Discovery & Development |
| logP (Octanol-Water Partition Coefficient) | ~3.1 - 3.5 | Indicates lipophilicity. A positive value suggests good membrane permeability, a key factor in oral bioavailability. Values in this range are often favorable for drug candidates.[9] |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Estimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, including absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | The two N-H groups can act as hydrogen bond donors, crucial for receptor binding. |
| Hydrogen Bond Acceptors | 1 (S atom) | The sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. |
| pKa (Acid Dissociation Constant) | ~12-13 (N-H proton) | Thioureas are very weak acids. The N-H protons are not easily deprotonated under physiological conditions, influencing the compound's charge state and interactions.[10] |
| Rotatable Bonds | 4 | The number of rotatable bonds influences conformational flexibility, which can impact binding affinity to a target. |
Note: These values are estimations derived from computational models and data from structurally similar compounds, such as N-Ethyl-N'-phenylthiourea.[11][12] Experimental verification is essential.
Synthesis and Characterization: A Validated Approach
The synthesis of unsymmetrical N,N'-disubstituted thioureas can be achieved through several reliable methods.[1][13] A common and effective approach involves the reaction of an amine with an isothiocyanate. For N-Ethyl-N-(3-ethylphenyl)thiourea, a plausible and efficient pathway starts with the commercially available precursors, 3-ethylaniline and ethyl isothiocyanate.
The proposed synthesis is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 3-ethylaniline attacks the electrophilic carbon atom of the ethyl isothiocyanate.
Caption: Proposed synthetic workflow for N-Ethyl-N-(3-ethylphenyl)thiourea.
Objective: To synthesize N-Ethyl-N-(3-ethylphenyl)thiourea.
Materials:
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3-Ethylaniline (1.0 equiv.)
-
Ethyl isothiocyanate (1.0 equiv.)
-
Acetone (or Tetrahydrofuran - THF) as solvent
-
Ethanol and distilled water for recrystallization
-
Round-bottom flask, magnetic stirrer, reflux condenser (optional, for monitoring)
Procedure:
-
In a round-bottom flask, dissolve 3-ethylaniline (1.0 equiv.) in a suitable solvent like acetone.
-
Add ethyl isothiocyanate (1.0 equiv.) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid product is then purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required.[14]
Table 2: Analytical Techniques for Structural Characterization
| Technique | Purpose | Expected Observations for N-Ethyl-N-(3-ethylphenyl)thiourea |
| ¹H NMR Spectroscopy | Elucidates the proton environment and confirms the carbon skeleton.[14] | Signals corresponding to the ethyl groups (triplets and quartets), aromatic protons (in the 7-8 ppm region), and two distinct, often broad, N-H proton signals.[15] |
| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms. | A characteristic signal for the thiocarbonyl (C=S) carbon is expected in the range of 178-184 ppm.[14][16] Other signals will correspond to the aromatic and aliphatic carbons. |
| FT-IR Spectroscopy | Identifies key functional groups.[14] | Characteristic vibrational bands include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹), and aromatic C-H stretching.[14][15][16] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[14] | The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (209.10 m/z). |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S). | The experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values.[15] |
Experimental Determination of Core Physicochemical Properties
While predictions are useful, experimental determination provides definitive data crucial for applications in drug development and materials science. The following protocols outline standard, authoritative methods.
Principle: The "like dissolves like" principle is fundamental.[17] Solubility is quantified by establishing an equilibrium between the dissolved and undissolved solute in a given solvent at a specific temperature. The shake-flask method is a widely accepted gold standard.[17]
Caption: Workflow for equilibrium solubility determination via the shake-flask method.[17]
Protocol: Shake-Flask Method [17]
-
Preparation: Add an excess amount of N-Ethyl-N-(3-ethylphenyl)thiourea to a sealed vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[17]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This requires creating a standard calibration curve.[17]
-
Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Principle: The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[9] LogP is the base-10 logarithm of this ratio and is a critical measure of lipophilicity, which heavily influences ADME (Absorption, Distribution, Metabolism, Excretion) properties.[9]
Protocol: Shake-Flask Method [18]
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol).
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the second, immiscible solvent (e.g., pH 7.4 buffer). The n-octanol and aqueous phases should be mutually saturated beforehand.
-
Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Separation: Allow the two phases to separate completely, using centrifugation if necessary.
-
Quantification: Carefully sample each phase and determine the compound's concentration using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[18][19]
-
Calculation: Calculate logP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).[9]
Alternative Method: Reversed-phase HPLC (RP-HPLC) can also be used as a faster, indirect method to estimate logP by correlating the compound's retention time with that of standards with known logP values.[18][20]
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a weak acid like a thiourea, it represents the pH at which the compound is 50% protonated and 50% deprotonated.[10][21] Potentiometric titration is a classic and reliable method.
Protocol: Potentiometric Titration [10][22]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent. Since thioureas are very weak acids and often have low water solubility, a co-solvent system (e.g., water-DMSO or water-ethanol) may be necessary.[23]
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[21] This corresponds to the inflection point of the resulting sigmoid curve.[24]
Potential Applications and Biological Context
The structural features of N-Ethyl-N-(3-ethylphenyl)thiourea—an ethyl group providing some lipophilicity and a disubstituted aromatic ring—suggest it could be a valuable scaffold in drug discovery. Thiourea derivatives are known to exhibit a wide array of biological activities.[2][25][26]
-
Antimicrobial and Antifungal Agents: Many thiourea derivatives show potent activity against various bacteria and fungi.[5][25]
-
Anticancer Activity: The thiourea moiety is present in compounds that can inhibit cancer cell growth through various mechanisms.[2][8]
-
Enzyme Inhibition: As analogues of urea, they are effective inhibitors of enzymes like urease, which is relevant for treating infections by Helicobacter pylori.[5]
-
Agricultural Applications: Thioureas have been developed as herbicides, fungicides, and insect growth regulators.[25][26]
The specific substitution pattern of N-Ethyl-N-(3-ethylphenyl)thiourea warrants investigation into these and other potential biological activities. The physicochemical data generated through the protocols in this guide will be essential for interpreting structure-activity relationships (SAR) and optimizing this scaffold for specific therapeutic or industrial targets.
Conclusion
This technical guide provides a comprehensive, synthesized profile of N-Ethyl-N-(3-ethylphenyl)thiourea. By integrating predictive data with established, authoritative experimental protocols, we have laid a foundational framework for researchers. The detailed methodologies for synthesis, characterization, and the determination of key physicochemical properties—solubility, logP, and pKa—are designed to be both informative and immediately applicable in a laboratory setting. Understanding these core properties is the critical first step in unlocking the full potential of this promising compound in drug discovery, medicinal chemistry, and beyond.
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